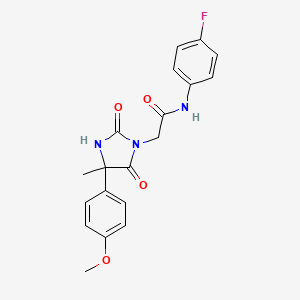![molecular formula C22H21N5O2S B2928043 4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one CAS No. 1207050-15-4](/img/structure/B2928043.png)
4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) group . THIQ is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The THIQ group is a heterocyclic scaffold that has garnered a lot of attention in the scientific community . It forms an important class of isoquinoline alkaloids .Chemical Reactions Analysis
THIQ based compounds can undergo various chemical reactions due to the presence of the heterocyclic ring . The exact reactions would depend on the specific substituents present in the compound.Applications De Recherche Scientifique
Synthesis and Characterization
Compounds related to tetrahydroisoquinoline are extensively explored for their synthesis and structural characterization. For example, studies have demonstrated methods to synthesize new quinazolines with potential antimicrobial properties, highlighting the chemical versatility and potential pharmaceutical applications of such compounds (Desai, Shihora, & Moradia, 2007). Additionally, the synthesis and conformational analysis of tetrahydroisoquinoline-fused compounds, like 1,3,2-oxazaphospholidines and 1,2,3-oxathiazolidines, reveal the compound's utility in creating novel ring systems with potential pharmacological applications (Schuster et al., 2008).
Antimicrobial and Antiviral Applications
Several tetrahydroisoquinoline derivatives have been synthesized and tested for their antimicrobial and antiviral properties. For instance, novel tetrahydroisoquinoline derivatives have shown preliminary anti-coronavirus activity, suggesting their potential as antiviral agents (Kandinska et al., 2023). This indicates the broader relevance of such compounds in developing treatments against infectious diseases.
Anticancer Research
The exploration into tetrahydroisoquinoline derivatives extends into anticancer research, where certain compounds have been synthesized and tested for their cytotoxic activities against various cancer cell lines. For example, specific derivatives have demonstrated cytotoxic activity against K562 (leukemia) and MCF7 (breast cancer) cell lines, suggesting their potential utility in cancer therapy (Nguyen et al., 2019).
Molecular Docking and Drug Design
In the realm of drug design, tetrahydroisoquinoline derivatives have also been assessed for their interaction with biological targets through molecular docking studies. For instance, new quinazolinone-based derivatives have been synthesized and characterized as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, showing promise in anticancer drug development (Riadi et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-18(25-10-9-14-5-1-2-6-15(14)11-25)12-27-22(29)26-13-23-21-19(20(26)24-27)16-7-3-4-8-17(16)30-21/h1-2,5-6,13H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEGQMXRWFPTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)N5CCC6=CC=CC=C6C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2927963.png)




![4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2927974.png)
![1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2927975.png)
![Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2927976.png)



